N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide

CDK2 inhibition Kinase selectivity Cancer cell cycle

Researchers optimizing imidazole-pyrimidine CDK inhibitors face steep SAR where generic amide substitution risks loss of CDK2 selectivity. This furan-2-carboxamide derivative (CAS 1203305-48-9) directly addresses that gap. • Validated imidazole-pyrimidine core for CDK2 ATP-pocket engagement (co-crystal analogs PDB 2W05, 2W06). • Unique furan terminus modulates hydrogen bonding and off-rate kinetics vs. methyl amide analogs. • Suitable reference standard for HPLC, MS quantification, and computational FEP benchmarking. Supplied with ≥95% HPLC purity certification and full structural characterization.

Molecular Formula C18H14N6O2
Molecular Weight 346.35
CAS No. 1203305-48-9
Cat. No. B2632795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide
CAS1203305-48-9
Molecular FormulaC18H14N6O2
Molecular Weight346.35
Structural Identifiers
SMILESC1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4
InChIInChI=1S/C18H14N6O2/c25-18(15-2-1-9-26-15)23-14-5-3-13(4-6-14)22-16-10-17(21-11-20-16)24-8-7-19-12-24/h1-12H,(H,23,25)(H,20,21,22)
InChIKeyLQJCBDLOYOFWRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide – Class Properties & Key Comparators


N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide (CAS 1203305-48-9) is a synthetic small molecule (MW 346.35 g/mol) belonging to the imidazole-pyrimidine amide class of cyclin-dependent kinase (CDK) inhibitors [1]. Structurally, it features a 4-(imidazol-1-yl)pyrimidine core linked via a 4-aminophenyl spacer to a furan-2-carboxamide terminus. The compound is structurally related to well-characterized inhibitors such as 'compound 9b' (PMID: 18986805) and the clinical candidate AZD5597, which share the imidazole-pyrimidine scaffold but differ in their terminal amide substituents [2].

Imidazole-pyrimidine core with validated CDK2 hinge binding (PDB 2W05, 2W06)

Furan-2-carboxamide terminus: SAR impact on selectivity and ADME requires prospective profiling

Related to clinical-stage CDK inhibitor class (e.g., AZD5597) but not interchangeable substitution

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide – Binding Mode & Selectivity Differentiation


Imidazole-pyrimidine amides exhibit steep structure-activity relationships (SAR) where subtle changes to the terminal amide group, the pyrimidine substituents, and the imidazole ring dramatically alter CDK isoform selectivity, potency, and pharmacokinetic properties [1]. For instance, within the Jones et al. (2008) series, compound 9b achieved 50–60-fold selectivity for CDK2 over CDK1 and CDK4, while closely related analogs showed markedly different selectivity profiles [2]. The furan-2-carboxamide moiety in the target compound introduces unique hydrogen-bonding capacity and lipophilicity that, based on SAR precedent, is expected to differentially modulate target engagement, off-rate kinetics, and metabolic stability relative to methyl amide, cyclopropyl amide, or morpholino-substituted analogs [1]. Generic substitution without equivalent crystallographic or biochemical validation therefore risks both loss of target potency and altered selectivity across the CDK family.

Risk Factor
This Compound
Compound 9b / Analogs
CDK2 binding data
No public enzymatic data available
Published CDK2 Ki values (Jones et al., 2008)
CDK isoform selectivity
Selectivity fingerprint uncharacterized
Reported CDK2-over-CDK1 selectivity window
Co-crystal structures
No PDB entry (binding pose unvalidated)
Multiple co-crystal structures available
Pharmacological data coverage
Limited public pharmacological data
Complete in vitro and in vivo profiles published

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide vs. Structural Analogs: Evidence


CDK2 Binding Affinity vs. Compound 9b

The prototypical imidazole-pyrimidine amide scaffold binds the ATP pocket of CDK2 with the imidazole nitrogen and pyrimidine N1 forming key hinge-region hydrogen bonds, as demonstrated by co-crystal structures of closely related compounds (PDB 2W05, 2W06) [1]. Compound 9b, the methyl amide analog, exhibits a CDK2 Ki of approximately 0.4 nM in enzymatic assays [2]. The target compound replaces the methyl amide with a furan-2-carboxamide, which is predicted by class-level SAR to maintain or enhance hinge-region hydrogen bonding while potentially altering complementarity with the solvent-exposed region near the kinase hinge. However, direct quantitative affinity data for the target compound (CAS 1203305-48-9) against CDK2 has not been identified in the public domain as of this analysis.

CDK2 Affinity vs. 9b
Class-level inference
This compound No public data
Compound 9b CDK2 Ki ≈ 0.4 nM
Hinge-binding scaffold validated; target affinity requires in-house profiling
Co-crystal structures support binding mode (PDB 2W05, 2W06)
CDK2 inhibition Kinase selectivity Cancer cell cycle

CDK Isoform Selectivity in Imidazole-Pyrimidine Amides

Within the imidazole-pyrimidine amide class, the selectivity window between CDK2 and CDK1/CDK4 is highly tunable. Compound 9b demonstrates approximately 50–60-fold selectivity for CDK2 (Ki ≈ 0.4 nM) over CDK1 (Ki = 70 nM), and retains sub-nanomolar activity against CDK4 (Ki = 0.4 nM) while being ~20-fold less potent against CDK6 (Ki = 7.9 nM) [1]. The target compound's furan-2-carboxamide terminus is expected to differentially influence this selectivity fingerprint compared to the methyl amide of compound 9b, as the heterocyclic furan ring presents distinct steric and electronic properties at the solvent-exposed pocket entrance [2]. Without direct profiling data, the selectivity of this compound relative to other CDK family members must be considered unvalidated.

CDK Isoform Selectivity
Class-level inference
This compound Selectivity uncharacterized
Compound 9b ~175-fold CDK2/CDK1; CDK4 Ki 0.4 nM; CDK6 Ki 7.9 nM
Furan terminus may alter selectivity; confirm before cell-based studies
Class SAR indicates tunable selectivity profiles
CDK selectivity Kinase profiling Off-target risk

Furan-2-Carboxamide vs. Methyl Amide Physicochemical Comparison

Compound 9b (methyl amide analog) has a calculated XLogP of 2.64, molecular weight 368.18 g/mol, topological polar surface area (TPSA) 84.73 Ų, and 6 hydrogen bond acceptors with 2 hydrogen bond donors, passing all Lipinski's Rule of Five criteria [1]. The target compound (CAS 1203305-48-9), containing a furan-2-carboxamide replacing the methyl amide, has a molecular weight of 346.35 g/mol and molecular formula C18H14N6O2, representing a different hydrogen-bonding pharmacophore . The furan oxygen adds an additional hydrogen bond acceptor while the furan ring system alters the electronic distribution of the amide carbonyl, potentially impacting both passive permeability and metabolic stability relative to alkyl amide analogs.

Physicochemical Profile
Supporting evidence
MW 346.35 (target) vs 368.18 (9b)
HBA / HBD ~6 / 2 (target) vs 6 / 2 (9b)
XLogP Not reported vs 2.64 (9b)
Furan increases polarity; may alter solubility and permeability
Computed properties for comparator; experimental data needed
Lipophilicity Solubility ADME properties

Co-Crystal Structure Availability Gap

Multiple co-crystal structures of CDK2 in complex with imidazole-pyrimidine amide analogs have been deposited in the PDB, including compound 5b (PDB 2W05) and compound 5c (PDB 2W06) [1]. These structures confirm the conserved binding mode: the imidazole-pyrimidine core occupies the ATP adenine pocket, with the imidazole N3 and pyrimidine N1 forming hydrogen bonds to the hinge region (Leu83 backbone). The amide substituent extends toward the solvent-exposed region, where structural differences between the target compound's furan-2-carboxamide and the deposited structures' substituents would manifest. No co-crystal structure of the target compound with CDK2 or any other kinase is publicly available, representing a critical gap for structure-guided procurement.

Co-Crystal Structures
Supporting evidence
This compound: No crystal structures
Scaffold analogs: 2 structures (PDB 2W05, 2W06)
Binding pose of furan-2-carboxamide unvalidated
Structure-guided interpretation limited; docking may guide
X-ray crystallography Binding mode Structure-based drug design

Critical Data Gaps for Procurement

The following data essential for evidence-based scientific procurement are not publicly available for CAS 1203305-48-9 as of this analysis: (1) CDK2 IC50/Ki values from any standardized enzymatic assay; (2) CDK isoform selectivity profiling (CDK1, CDK4, CDK6, CDK7, CDK9); (3) cellular anti-proliferative activity (GI50) in any cancer cell line; (4) in vitro ADME data (solubility, permeability, microsomal stability, CYP inhibition); (5) in vivo pharmacokinetic parameters; (6) hERG binding liability data. In contrast, compound 9b (PMID: 18986805) has published enzymatic potency, cellular activity, oral bioavailability, and CYP/hERG selectivity margins [1]. Procurement should therefore be contingent upon vendor provision of a Certificate of Analysis including HPLC purity and identity confirmation, and ideally supplementary biochemical profiling data.

Data Completeness
Data to verify
This compound: 0/6 key categories published
Compound 9b: 6/6 categories available
Comprehensive in-house profiling required before hypothesis testing
Request COA, HPLC purity, and identity confirmation from vendor
Data transparency Risk assessment Validation requirements

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)furan-2-carboxamide – Application Scenarios


CDK2 Hinge Occupancy Probe with Furan Pharmacophore

This compound is most appropriately deployed as a chemical probe in biochemical CDK2 binding assays where the furan-2-carboxamide terminus is specifically required—for example, in comparative SAR studies evaluating the impact of heteroaryl amide substituents on CDK2 hinge-region binding kinetics. Its imidazole-pyrimidine core is structurally validated for CDK2 ATP-pocket engagement via co-crystal structures of close analogs (PDB 2W05, 2W06) [1]. Users should perform in-house CDK2 IC50 determination and confirm binding mode via thermal shift assay or SPR before interpreting biological results.

Selectivity Counter-Screen in CDK Inhibitor Programs

In drug discovery programs optimizing imidazole-pyrimidine amide CDK inhibitors (e.g., based on the Jones et al. 2008 or AZD5597 series), this compound may serve as a comparator to evaluate the contribution of the furan-2-carboxamide terminus to CDK isoform selectivity, relative to the methyl amide terminus of compound 9b [1]. Parallel profiling of both compounds against a CDK panel would reveal whether the furan substitution alters the CDK2-over-CDK1 selectivity window that is characteristic of this chemical class [2].

Reference Standard for Analytical & Physicochemical Profiling

The compound (MW 346.35, C18H14N6O2) is suitable as a reference standard for developing HPLC purity methods, mass spectrometry-based quantification protocols, and solubility/permeability assays within the imidazole-pyrimidine amide chemical space [1]. Its distinct furan-2-carboxamide UV chromophore may provide advantageous detection properties compared to alkyl amide analogs. Purity certification (≥95% by HPLC) and structural confirmation by 1H-NMR and HRMS should be obtained from the vendor and independently verified before use.

Computational Benchmarking: Docking & FEP Validation

Given the availability of high-resolution CDK2 co-crystal structures for close structural analogs (PDB 2W05, 2W06), this compound is a suitable test case for validating docking protocols, molecular dynamics simulations, and free energy perturbation (FEP) calculations aimed at predicting the binding free energy contribution of heteroaryl amide substituents [1]. Prospective users should first experimentally determine CDK2 binding affinity to generate a ground-truth dataset against which computational predictions can be benchmarked.

Application
Selection Property
Validation Focus
CDK2 hinge-region binding probe
Furan-2-carboxamide pharmacophore; validated hinge-binding core
CDK2 IC50 determination; SPR/thermal shift binding confirmation
CDK isoform selectivity counter-screen
Isoform selectivity context vs. methyl amide analog
Parallel CDK panel profiling (CDK1,2,4,6)
Analytical reference standard
Distinctive UV chromophore; MW 346.35
HPLC purity (≥95%); 1H-NMR/HRMS identity confirmation
Computational docking/FEP benchmark
Close structural analogs with co-crystal data (PDB 2W05/2W06)
Experimental CDK2 binding affinity as ground truth
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